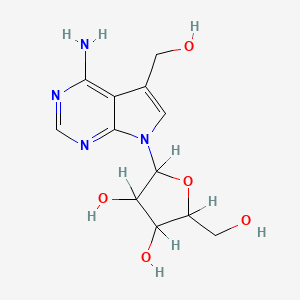

5-Hydroxymethyltubercidin

Beschreibung

Eigenschaften

CAS-Nummer |

49558-38-5 |

|---|---|

Molekularformel |

C12H16N4O5 |

Molekulargewicht |

296.28 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-[4-amino-5-(hydroxymethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C12H16N4O5/c13-10-7-5(2-17)1-16(11(7)15-4-14-10)12-9(20)8(19)6(3-18)21-12/h1,4,6,8-9,12,17-20H,2-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |

InChI-Schlüssel |

HVMYWBSUWVFUFB-WOUKDFQISA-N |

Kanonische SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CO |

Synonyme |

5-hydroxymethyltubercidin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

5-Hydroxymethyltubercidin: A Technical Guide on its Discovery, Synthesis, and Antiviral Mechanism

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyltubercidin (HMTU) is a synthetic nucleoside analog derived from Tubercidin, a natural antibiotic.[1][2] The strategic addition of a hydroxymethyl group at the 5-position of the pyrrolopyrimidine ring significantly enhances its biological activity, conferring potent antiviral properties against a broad spectrum of RNA viruses, including flaviviruses and coronaviruses.[1][3] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and biological activity of this compound. It includes detailed experimental protocols for key assays, quantitative data on its antiviral efficacy, and visualizations of its synthesis and mechanism to serve as a resource for ongoing research and development in the field of antiviral therapeutics.

Discovery and Historical Context

The development of this compound is rooted in the extensive history of nucleoside analog research, which began in the 1960s.[1] These early investigations into modifying nucleoside scaffolds established the foundation for creating compounds that can interfere with viral replication.[1] Tubercidin (also known as 7-deazaadenosine), originally isolated from Streptomyces tubercidicus, served as the parent compound.[2] It is a structural analog of adenosine where the N-7 of the purine ring is replaced by a carbon atom.[2]

Subsequent research focused on modifying the Tubercidin structure to improve its therapeutic index and target specificity. The synthesis and study of this compound were driven by the hypothesis that substitutions at the C-5 position could modulate its biological effects.[2] This led to the discovery that the 5-hydroxymethyl group significantly boosts its antiviral capabilities, establishing HMTU as a promising lead compound for broad-spectrum antiviral drug development.[1][3]

Chemical Synthesis

The synthesis of this compound has been achieved through several semi-synthetic routes, starting from derivatives of its parent compound, Tubercidin.

Method 1: Reduction from Tubercidin-5-carboxylic Acid

The most direct pathway involves the chemical reduction of Tubercidin-5-carboxylic acid. This method is noted for its efficiency and high yields.[1]

-

Starting Material: Tubercidin-5-carboxylic acid (prepared from Sangivamycin).[2]

-

Reducing Agent: Lithium borohydride (LiBH₄).[1]

-

Solvent: Tetrahydrofuran (THF).[1]

-

Process: The carboxylic acid group at the 5-position is selectively reduced to a hydroxymethyl group.[1]

Method 2: Organopalladium-Mediated Synthesis

A more complex approach utilizes organometallic chemistry to introduce the functional group.[1]

-

Intermediate: 5-Mercuritubercidin.[1]

-

Reaction: Palladium-catalyzed carbonylation in the presence of carbon monoxide and methanol to form 5-methoxycarbonyltubercidin.[1]

-

Final Step: The resulting ester is then reduced to this compound.[1]

Caption: Chemical synthesis routes to this compound.

Mechanism of Action

This compound functions as a potent antiviral agent by targeting the viral RNA replication process. Its mechanism is multifaceted, involving enzymatic activation and direct interference with the viral polymerase.

-

Cellular Uptake and Phosphorylation: Once inside the host cell, HMTU is phosphorylated by host cell kinases to its active triphosphate form, this compound 5'-triphosphate (HMTU-TP).

-

Competitive Inhibition of RdRp: HMTU-TP mimics natural nucleoside triphosphates (like ATP) and competes for the active site of the viral RNA-dependent RNA polymerase (RdRp).[1]

-

RNA Chain Termination: The viral RdRp incorporates HMTU-TP into the growing viral RNA strand. The structural modification introduced by HMTU prevents the addition of the next nucleotide, causing premature termination of RNA synthesis.[1][3] This effectively halts viral replication.[3]

Caption: HMTU inhibits viral replication via chain termination.

Biological Activity and Quantitative Data

HMTU has demonstrated significant antiviral activity against a wide array of RNA viruses. Its efficacy is characterized by low submicromolar effective concentrations and a favorable selectivity index, indicating low cytotoxicity at therapeutic doses.

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | SI (Selectivity Index) | Reference |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Huh7 | 0.528 | >94 | [1] |

| Human Coronavirus OC43 (HCoV-OC43) | Huh7 | 0.378 | >132 | [1] | |

| SARS-CoV-2 | VeroE6/TMPRSS2 | ~0.4 | >125 | [3] | |

| Flaviviridae | Dengue Virus (DENV) | Multiple | Submicromolar | N/A | [3] |

| Zika Virus (ZIKV) | Multiple | Submicromolar | N/A | [1] | |

| Yellow Fever Virus (YFV) | Multiple | Submicromolar | N/A | [1] | |

| West Nile Virus (WNV) | Multiple | Submicromolar | N/A | [1] | |

| Japanese Encephalitis Virus (JEV) | Multiple | Submicromolar | N/A | [1] |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. SI (Selectivity Index): Calculated as CC₅₀ (cytotoxic concentration) / EC₅₀. A higher SI value indicates greater selectivity for viral targets over host cells.

Experimental Protocols

Synthesis of this compound (Method 1)

-

Dissolution: Dissolve Tubercidin-5-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add a solution of lithium borohydride (LiBH₄) in THF to the cooled mixture while stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution at 0°C.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography (e.g., silica gel) to yield pure this compound.[1]

Antiviral Activity Assay (qRT-PCR)

-

Cell Seeding: Seed host cells (e.g., VeroE6 for SARS-CoV-2) in 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection: Remove the medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).

-

Treatment: After a 1-hour incubation period for viral adsorption, remove the inoculum and add the medium containing the different concentrations of HMTU.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

RNA Extraction: Harvest the cell supernatant and extract viral RNA using a commercial viral RNA extraction kit.

-

qRT-PCR: Quantify the amount of viral RNA using quantitative reverse transcription PCR (qRT-PCR) with virus-specific primers and probes.

-

Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral RNA inhibition against the log concentration of the compound.[3]

Time-of-Addition Assay

-

Cell Preparation: Seed host cells in multi-well plates to create confluent monolayers.

-

Synchronized Infection: Infect all wells with the virus for 1 hour at 4°C to allow binding but not entry.

-

Initiation of Infection: Wash the cells and add pre-warmed medium, then shift the plates to 37°C to start the infection cycle synchronously.

-

Staggered Compound Addition: Add a fixed, effective concentration of HMTU to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10 hours).

-

Harvest: At the end of a single replication cycle (e.g., 12 or 24 hours), harvest the supernatant from all wells.

-

Quantification: Quantify the viral yield in each supernatant using a TCID₅₀ assay or qRT-PCR.

-

Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates which stage of the viral lifecycle it targets. For HMTU, inhibition is expected at later stages corresponding to RNA replication.[1][3]

Caption: Workflow for a time-of-addition experiment.

RdRp Primer Extension Assay

-

Reaction Components: Assemble a reaction mixture containing a purified viral RdRp enzyme, a primer-template RNA duplex, a buffer solution with necessary cofactors (e.g., MgCl₂), and a mix of natural NTPs.

-

Inhibitor Addition: Add either HMTU-TP or a control (e.g., ATP) to separate reaction tubes.

-

Initiation: Initiate the RNA extension reaction by incubating the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Termination: Stop the reaction after a set time by adding a quenching buffer (e.g., EDTA-containing buffer).

-

Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the RNA products using a suitable method, such as autoradiography (if using radiolabeled primers) or fluorescent staining.

-

Interpretation: A shorter RNA product in the presence of HMTU-TP compared to the control indicates chain termination. The size of the terminated product reveals the specific point of incorporation.[3]

Conclusion

The discovery and characterization of this compound mark a significant advance in the field of nucleoside analogs. Its potent, broad-spectrum antiviral activity, coupled with a well-defined mechanism of action targeting viral RdRp, establishes it as a valuable lead compound.[1][3] The detailed synthetic routes and experimental protocols provided herein offer a foundation for further investigation, optimization, and development of HMTU and its derivatives as potential therapeutic agents against existing and emerging viral threats.

References

Biosynthesis of 5-Hydroxymethyltubercidin precursor tubercidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of tubercidin, a potent adenosine analog with significant antimycobacterial and antitumor activities. The focus is on the enzymatic cascade that converts Guanosine-5'-triphosphate (GTP) into the 7-deazapurine nucleoside, tubercidin, as elucidated from studies on Streptomyces tubercidicus. This document details the key enzymes, their mechanisms, and available quantitative data, along with relevant experimental protocols.

The Tubercidin Biosynthetic Pathway

The biosynthesis of tubercidin commences from the primary metabolite GTP and involves a series of enzymatic reactions to construct the characteristic 7-deazapurine core and attach the ribose moiety.[1][2] The pathway is governed by a dedicated gene cluster encoding the "Tub" enzymes.

The initial steps of the pathway, leading to the formation of 7-carboxy-7-deazaguanine (CDG), are shared with the biosynthesis of other 7-deazapurine compounds like queuosine and toyocamycin.[1][2]

The key enzymatic steps are:

-

GTP Cyclohydrolase I (TubC): The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin-3'-triphosphate (H₂NTP). This reaction is catalyzed by GTP cyclohydrolase I, encoded by the tubC gene.[1][2][3]

-

6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (TubA): The intermediate H₂NTP is then acted upon by CPH₄ synthase (TubA) to continue the rearrangement of the pterin ring.[1]

-

7-carboxy-7-deazaguanine (CDG) Synthase (TubB): This radical S-adenosyl-L-methionine (SAM) enzyme catalyzes a crucial ring contraction step to form the 7-deazapurine core of CDG.[1]

-

CDG-PRPP Phosphoribosyltransferase (TubE): TubE attaches the phosphoribosyl pyrophosphate (PRPP) to CDG, forming the nucleoside scaffold.[2][4]

-

Decarboxylase (TubF): An unusual decarboxylase, likely utilizing a prenylated-FMN cofactor, removes the carboxyl group.[1]

-

NADPH-dependent Reductase (TubD): TubD, an NADPH-dependent reductase, catalyzes a reductive deamination.[2][4]

-

Nudix Hydrolase (TubG): The final tailoring step is carried out by TubG, a Nudix hydrolase, which removes the phosphate group to yield tubercidin.[2][4]

While 5-hydroxymethyltubercidin is a known derivative of tubercidin with potent antiviral properties, its direct biosynthesis from tubercidin in S. tubercidicus is not well-documented in the reviewed literature.[5] It is often synthesized chemically.[5][6]

Quantitative Data

The following table summarizes the available quantitative data for the enzymes in the tubercidin biosynthetic pathway.

| Enzyme | Gene | Substrate | K_m (µM) | V_max (nmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) | Notes |

| GTP Cyclohydrolase I | TubC | GTP | 80 | 90 | 7.5 - 8.5 | 40 - 42 | Activity is inhibited by most divalent cations and nucleotides like CTP, GMP, GDP, and UTP. Slightly activated by potassium ions.[3] |

| Nudix Hydrolase | TubG | AMP | - | - | - | - | Prefers Co²⁺ for maximal activity.[2][4] |

| NADPH-dependent Reductase | TubD | - | - | - | - | - | Requires NADPH for its reductive deamination activity.[2][4] |

Experimental Protocols

Detailed methodologies for the characterization of key enzymes are crucial for reproducibility and further research.

-

Gene Cloning: The tubE gene is amplified from the genomic DNA of S. tubercidicus and cloned into an expression vector (e.g., pET-28a(+)).

-

Protein Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). The cells are cultured in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is further incubated at a lower temperature (e.g., 16°C) overnight.

-

Purification: The cells are harvested, lysed by sonication, and the His-tagged TubE protein is purified from the soluble fraction using a Ni-NTA affinity chromatography column. The purified protein is then desalted and concentrated.[2]

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 7.5), PRPP, CDG, MgCl₂, and the purified TubE enzyme.

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific duration.

-

Analysis: The reaction is quenched, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the product.[2][7]

Similar protocols for overexpression and purification are followed for TubD and TubG.[8]

-

TubD Assay: The enzymatic assay for TubD includes the substrate (the product of the TubF reaction), NADPH as a cofactor, and the purified TubD enzyme. The reaction progress is monitored by LC-MS to detect the formation of the reduced and deaminated product.[2][8]

-

TubG Assay: The Nudix hydrolase activity of TubG is assayed using a suitable nucleotide monophosphate substrate (e.g., AMP) in the presence of a divalent cation (e.g., CoCl₂). The formation of the corresponding nucleoside (adenosine) is monitored by HPLC.[2][8]

Visualizations

Caption: The enzymatic cascade for the biosynthesis of tubercidin from GTP.

Caption: A generalized workflow for the functional characterization of biosynthetic enzymes.

References

- 1. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification and characterization of GTP cyclohydrolase I from Streptomyces tubercidicus, a producer of tubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

5-Hydroxymethyltubercidin: A Technical Guide to a Promising Nucleoside Analog with Broad-Spectrum Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyltubercidin (5-HMT) is a synthetic nucleoside analog of adenosine, belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, particularly flaviviruses and coronaviruses. This technical guide provides an in-depth overview of 5-HMT, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in the evaluation and potential advancement of 5-HMT as a therapeutic agent.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The need for broad-spectrum antiviral agents is critical for pandemic preparedness and for treating infections for which specific therapies are lacking. Nucleoside analogs represent a cornerstone of antiviral therapy, primarily by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.

This compound (HMTU), a derivative of the naturally occurring antibiotic tubercidin, has been identified as a potent inhibitor of viral replication.[1] Its structural modifications enhance its antiviral properties, making it a promising lead compound for the development of new antiviral drugs.[1][2] This guide details the current scientific understanding of 5-HMT.

Chemical Structure and Properties

This compound is a pyrrolo[2,3-d]pyrimidine nucleoside analog. Its chemical structure is characterized by a hydroxymethyl group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.

-

IUPAC Name: 4-Amino-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-methanol

-

Molecular Formula: C₁₂H₁₆N₄O₅

-

Molecular Weight: 296.28 g/mol

-

CAS Number: 49558-38-5

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary antiviral mechanism of this compound involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, 5-HMT is metabolized within the host cell to its active triphosphate form, 5-HMT-triphosphate (5-HMT-TP).[1]

5-HMT-TP then acts as a competitive inhibitor of the natural nucleotide triphosphate (adenosine triphosphate or ATP) for incorporation into the nascent viral RNA chain by the RdRp.[1] The incorporation of 5-HMT-TP into the growing RNA strand leads to premature chain termination, thus halting viral replication.[1] This mechanism has been confirmed through in vitro primer extension assays.[1]

Below is a diagram illustrating the proposed mechanism of action.

Quantitative Data: Antiviral Activity and Cytotoxicity

The antiviral efficacy of this compound has been evaluated against a panel of flaviviruses and coronaviruses. The following table summarizes the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values.

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| Flaviviridae | Dengue virus (DENV-2) | BHK-21 | 0.08 | >10 | >125 | [1] |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Huh-7 | 0.528 | >50 | >94.7 | [1] |

| Coronaviridae | Human Coronavirus OC43 (HCoV-OC43) | HCT-8 | 0.378 | >50 | >132.3 | [1] |

| Coronaviridae | SARS-CoV | Vero E6 | 0.47 | >10 | >21.3 | [1] |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.43 | >10 | >23.3 | [1] |

Potential Secondary Mechanism: Adenosine Kinase Inhibition

Some tubercidin analogs are known to be potent inhibitors of adenosine kinase (ADK), an enzyme that phosphorylates adenosine to adenosine monophosphate (AMP). Inhibition of ADK can lead to an increase in intracellular and extracellular adenosine levels, which can have various physiological effects. While direct and potent inhibition of ADK by 5-HMT has not been extensively characterized, it remains a potential secondary mechanism of action or off-target effect that warrants further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.

Cell Viability (Cytotoxicity) Assay - MTT Protocol

This protocol is used to determine the concentration of 5-HMT that is toxic to host cells (CC₅₀).

Materials:

-

96-well cell culture plates

-

Host cells (e.g., Vero E6, Huh-7, BHK-21)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of 5-HMT in cell culture medium.

-

Remove the existing medium from the cells and add the diluted 5-HMT solutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a negative control.

-

Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC₅₀ value using a dose-response curve.

Antiviral Activity Assay - Plaque Reduction Assay

This assay is used to determine the concentration of 5-HMT that inhibits viral replication by 50% (EC₅₀) by quantifying the reduction in viral plaques.[3][4]

Materials:

-

24-well or 48-well cell culture plates

-

Confluent monolayer of susceptible host cells

-

Virus stock with a known titer

-

This compound stock solution

-

Cell culture medium

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in plates and grow to a confluent monolayer.

-

Prepare serial dilutions of 5-HMT in infection medium.

-

Pre-incubate the virus with the diluted compound for 1 hour at 37°C.

-

Aspirate the growth medium from the cell monolayers and infect the cells with the virus-compound mixture. Include a virus control (no compound) and a cell control (no virus).

-

Incubate for 1-2 hours to allow for viral adsorption.

-

Remove the inoculum and wash the cells with PBS.

-

Add the overlay medium containing the corresponding concentrations of 5-HMT.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days), depending on the virus.

-

Fix the cells with a formalin solution.

-

Stain the cells with crystal violet solution and wash with water.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀ value.

Mechanism of Action - Primer Extension Assay

This assay directly assesses the ability of 5-HMT-TP to terminate viral RNA synthesis by the RdRp.[1]

Materials:

-

Purified viral RdRp enzyme

-

RNA template and a fluorescently labeled primer

-

This compound triphosphate (5-HMT-TP)

-

Natural nucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Reaction buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Fluorescence imaging system

Procedure:

-

Anneal the labeled primer to the RNA template.

-

Set up reaction mixtures containing the primer-template complex, RdRp enzyme, and reaction buffer.

-

To different reaction tubes, add:

-

All four natural NTPs (positive control).

-

A mixture of three natural NTPs and 5-HMT-TP (experimental).

-

A mixture of three natural NTPs without the corresponding natural NTP for 5-HMT-TP (negative control for chain elongation).

-

-

Initiate the reaction by adding the NTPs and incubate at the optimal temperature for the RdRp.

-

Stop the reaction at various time points by adding a stop solution (e.g., containing EDTA and formamide).

-

Denature the RNA products and separate them by size using denaturing PAGE.

-

Visualize the RNA products using a fluorescence imaging system.

-

Analyze the gel to determine if the presence of 5-HMT-TP results in shorter RNA products compared to the positive control, indicating chain termination.

Quantification of Viral RNA - Real-Time Quantitative RT-PCR (qRT-PCR)

This protocol is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates to assess the inhibitory effect of 5-HMT on viral replication.[1][5]

Materials:

-

Samples from antiviral assays (supernatants or cell lysates)

-

Viral RNA extraction kit

-

Reverse transcriptase

-

Primers and probe specific to the target viral RNA

-

Real-time PCR instrument and reagents

-

Viral RNA standards for absolute quantification

Procedure:

-

Extract viral RNA from the samples using a commercial kit.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.

-

Set up the real-time PCR reaction with the cDNA, specific primers, probe, and PCR master mix.

-

Run the reaction in a real-time PCR instrument using an appropriate cycling protocol.

-

Quantify the viral RNA copy number by comparing the Cq values of the samples to a standard curve generated from known concentrations of viral RNA.

-

Determine the reduction in viral RNA levels in treated samples compared to untreated controls.

Synthesis of this compound

The synthesis of this compound has been described in the scientific literature. A key reference for its synthesis is:

-

Uematsu, T., & Suhadolnik, R. J. (1973). This compound. Synthesis, biological activity, and role in pyrrolopyrimidine biosynthesis. Journal of Medicinal Chemistry, 16(12), 1405–1407.[6]

Researchers interested in the synthesis of this compound are encouraged to consult this primary literature for detailed procedures.

Conclusion

This compound is a potent nucleoside analog with promising broad-spectrum antiviral activity against clinically significant RNA viruses. Its mechanism of action as a viral RdRp inhibitor is well-supported by experimental evidence. The favorable selectivity indices observed in vitro suggest a good therapeutic window. Further preclinical development, including pharmacokinetic studies and in vivo efficacy models, is warranted to fully assess the therapeutic potential of this compound. This technical guide provides a comprehensive resource to facilitate further research and development of this promising antiviral compound.

References

- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

5-Hydroxymethyltubercidin: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyltubercidin (HMTU), a nucleoside analog, has emerged as a potent and broad-spectrum antiviral agent with significant activity against a range of clinically relevant viruses, particularly flaviviruses and coronaviruses, including SARS-CoV-2. This technical guide provides an in-depth overview of the antiviral properties of HMTU, detailing its mechanism of action, summarizing its in vitro efficacy, and outlining the key experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of HMTU as a potential therapeutic agent.

Introduction

The ongoing threat of emerging and re-emerging viral diseases necessitates the development of novel, broad-spectrum antiviral therapies. Nucleoside analogs represent a clinically validated class of antiviral drugs that function by interfering with viral replication. This compound, a derivative of tubercidin, has demonstrated potent antiviral activity at submicromolar concentrations with low cytotoxicity, making it a promising lead compound for drug development.

Mechanism of Action

The primary antiviral mechanism of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, HMTU is metabolized within the host cell to its active triphosphate form, HMTU 5'-triphosphate. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate, leading to its incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of HMTU-TP results in premature chain termination, thereby halting viral RNA synthesis and subsequent viral replication. This mechanism has been demonstrated to be effective against both flaviviruses and coronaviruses.

In Vitro Antiviral Activity

Numerous studies have demonstrated the potent in vitro antiviral activity of this compound against a variety of viruses. The tables below summarize the key quantitative data, including the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC50/EC50).

Table 1: Antiviral Activity of this compound against Flaviviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV-2) | BHK-21 | 0.23 | >100 | >435 | |

| Zika Virus (ZIKV) | Vero | 0.38 | >100 | >263 | |

| Japanese Encephalitis Virus (JEV) | Vero | 0.19 | >100 | >526 | |

| West Nile Virus (WNV) | Vero | 0.25 | >100 | >400 | |

| Yellow Fever Virus (YFV) | Vero | 0.15 | >100 | >667 |

Table 2: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.528 | >100 | >189 | |

| Human Coronavirus OC43 (HCoV-OC43) | HCT-8 | 0.378 | >100 | >265 | |

| SARS-CoV | VeroE6 | 0.47 | >100 | >213 | |

| SARS-CoV-2 | VeroE6 | 0.52 | >100 | >192 |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the antiviral properties of this compound.

Cell Lines and Viruses

-

Cell Lines: Baby Hamster Kidney (BHK-21), African green monkey kidney (Vero, VeroE6), human lung fibroblast (MRC-5), and human ileocecal adenocarcinoma (HCT-8) cells are commonly used.

-

Viruses: Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV), West Nile virus (WNV), Yellow fever virus (YFV), human coronaviruses (HCoV-229E, HCoV-OC43), and SARS-CoV-2 are propagated and titered in appropriate cell lines.

Cytotoxicity Assay

The cytotoxicity of HMTU is typically assessed using a cell viability assay, such as the MTT or MTS assay.

-

Seed cells in 96-well plates and incubate overnight.

-

Treat cells with serial dilutions of HMTU for a period that mirrors the antiviral assay (e.g., 48-72 hours).

-

Add the viability reagent (e.g., MTT) and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assays

-

Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Infect the cell monolayers with a known titer of the virus in the presence of various concentrations of HMTU.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the corresponding HMTU concentration.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 value is the concentration of HMTU that reduces the number of plaques by 50% compared to the untreated virus control.

-

Infect cells with the virus in the presence or absence of HMTU.

-

At a specified time post-infection, lyse the cells and extract total RNA.

-

Perform reverse transcription to synthesize cDNA from the viral RNA.

-

Conduct quantitative PCR using primers and probes specific to a viral gene.

-

Quantify the viral RNA levels relative to a housekeeping gene and determine the reduction in viral RNA in the presence of HMTU.

Immunofluorescence Assay for Viral Protein Expression

-

Grow cells on coverslips in 24-well plates and infect with the virus in the presence of HMTU.

-

At a designated time point, fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody specific for a viral protein.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on slides and visualize using a fluorescence microscope.

-

The reduction in fluorescent signal indicates inhibition of viral protein expression.

Synthesis

The synthesis of this compound, a pyrrolo[2,3-d]pyrimidine nucleoside, generally involves multi-step chemical synthesis starting from a suitable precursor, often a commercially available nucleoside. While a detailed, step-by-step protocol is proprietary to the discovering laboratories, the general approach involves the chemical modification of the tubercidin scaffold. This typically includes the introduction of a hydroxymethyl group at the 5-position of the pyrrole ring. The synthesis of related C-5 substituted tubercidin analogs has been reported and often involves organometallic intermediates.

In Vivo Studies

While in-depth in vivo efficacy data for this compound is not extensively published in the public domain, the promising in vitro profile warrants further investigation in animal models. Standard mouse models of viral infection, such as those for Dengue, Zika, and SARS-CoV-2, would be appropriate for evaluating the in vivo efficacy, pharmacokinetics, and safety of HMTU.

Conclusion

This compound is a potent inhibitor of a broad range of RNA viruses, including flaviviruses and coronaviruses. Its mechanism of action, targeting the viral RNA-dependent RNA polymerase, is well-characterized and clinically validated for other nucleoside analogs. The excellent in vitro selectivity index of HMTU suggests a favorable safety profile. Further preclinical development, including comprehensive in vivo efficacy and safety studies, is crucial to advance this promising antiviral candidate towards clinical application. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to build upon in the collective effort to combat viral diseases.

The Structure-Activity Relationship of 5-Hydroxymethyltubercidin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Antiviral Nucleoside Analog

Introduction

5-Hydroxymethyltubercidin (HMTU) is a pyrrolo[2,3-d]pyrimidine nucleoside analog that has demonstrated potent and broad-spectrum antiviral activity against a range of RNA viruses, including flaviviruses and coronaviruses. As a derivative of the naturally occurring antibiotic tubercidin, HMTU's unique structural modification at the 5-position of the pyrrole ring significantly enhances its therapeutic potential while influencing its biological activity and cytotoxicity profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, synthesis, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Core Structure and Key Modifications

This compound belongs to the class of 7-deazaadenosine analogs, where the N-7 of adenine is replaced by a carbon atom. This core modification confers stability against degradation by adenosine deaminase, a key enzyme in purine metabolism. The defining feature of HMTU is the hydroxymethyl (-CH₂OH) group at the C-5 position of the pyrrolo[2,3-d]pyrimidine base. This substitution is critical for its enhanced antiviral potency.

Mechanism of Action: A Prodrug Approach to Viral RNA Polymerase Inhibition

This compound acts as a prodrug, requiring intracellular phosphorylation to exert its antiviral effect. The proposed mechanism of action involves a three-step enzymatic phosphorylation cascade, converting HMTU into its active triphosphate form (HMTU-TP).

Phosphorylation Pathway

The initial and rate-limiting step in the activation of HMTU is the conversion to its monophosphate derivative, which is catalyzed by the host cell enzyme adenosine kinase (ADK) .[1] Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular nucleoside and nucleotide kinases.

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active HMTU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. HMTU-TP mimics the natural nucleoside triphosphate (ATP) and is incorporated into the nascent viral RNA strand. Upon incorporation, HMTU acts as a chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[2][3]

Structure-Activity Relationship (SAR) Analysis

The antiviral potency and selectivity of tubercidin analogs are highly dependent on the nature of the substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring.

Key Findings from SAR Studies:

-

5-Hydroxymethyl Group (-CH₂OH): The presence of the hydroxymethyl group in HMTU is crucial for its potent antiviral activity and favorable safety profile compared to the parent compound, tubercidin. This group may enhance binding to the active site of the viral RdRp.

-

Other 5-Substitutions:

-

Halogens (e.g., -I, -Br, -Cl): 5-halotubercidins, such as 5-iodotubercidin, have shown significant antiviral and adenosine kinase inhibitory activity.[4] However, they can also exhibit increased cytotoxicity.

-

Cyano Group (-CN): 5-Cyanotubercidin (Toyocamycin) displays potent biological activity but is also associated with high toxicity.[5]

-

Carboxamide Group (-CONH₂): 5-Carboxamidotubercidin (Sangivamycin) is another naturally occurring analog with significant biological activity.

-

Alkyl and Substituted Alkyl Groups: Various alkyl and substituted alkyl groups at the 5-position have been explored, with some analogs like 5-(1-hydroxyethyl)tubercidin showing selectivity against certain RNA viruses.[5]

-

Quantitative SAR Data

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound and related tubercidin analogs against various RNA viruses.

Table 1: Antiviral Activity and Cytotoxicity against Flaviviruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound (HMTU) | Dengue Virus (DENV-2) | BHK-21 | 0.24 | >50 | >208 |

| Tubercidin | Dengue Virus (DENV-2) | BHK-21 | <0.125 | 0.34 | >2.7 |

| 5-Formyltubercidin oxime | Dengue Virus (DENV-2) | BHK-21 | <0.125 | 0.20 | >1.6 |

| 3-Tubercidin N-oxide | Dengue Virus (DENV-2) | BHK-21 | 0.95 | >50 | >52 |

Data extracted from Uemura et al., iScience, 2021.[2][3]

Table 2: Antiviral Activity and Cytotoxicity against Coronaviruses

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| This compound (HMTU) | HCoV-OC43 | MRC-5 | 0.378 | >50 | >132 |

| This compound (HMTU) | HCoV-229E | MRC-5 | 0.528 | >50 | >94 |

| This compound (HMTU) | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.57 (EC₉₀) | >50 | >87 |

| Remdesivir | HCoV-OC43 | MRC-5 | 0.032 | >10 | >312 |

| Remdesivir | HCoV-229E | MRC-5 | 0.030 | >10 | >333 |

Data extracted from Uemura et al., iScience, 2021.[2][3]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by glycosylation and functional group manipulations. A general approach is outlined below:

A detailed, step-by-step laboratory synthesis protocol would involve specific reagents, reaction conditions, and purification methods that are beyond the scope of this summary but can be adapted from literature procedures for the synthesis of related pyrrolo[2,3-d]pyrimidine nucleosides.

In Vitro Antiviral Activity Assay (qRT-PCR)

This protocol outlines the determination of the 50% effective concentration (EC₅₀) of a compound against a target virus using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

-

Cell Seeding: Seed susceptible host cells in 96-well plates at an appropriate density and incubate overnight to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the serially diluted compound.

-

Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

RNA Extraction: Harvest the cell culture supernatant or cell lysate and extract viral RNA using a commercial RNA extraction kit.

-

qRT-PCR: Perform one-step qRT-PCR using primers and a probe specific for a viral gene. Include a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

-

Data Analysis: Calculate the viral RNA copy number for each compound concentration. Determine the EC₅₀ value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound.

-

Cell Seeding: Seed host cells in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the CC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

In Vitro RdRp Inhibition Assay (Non-Radioactive Primer Extension Assay)

This assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the viral RdRp.

-

Reaction Setup: Prepare a reaction mixture containing the purified viral RdRp enzyme, a synthetic RNA template-primer duplex, and a reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the test compound in its triphosphate form (e.g., HMTU-TP) or a control inhibitor.

-

Reaction Initiation and Incubation: Initiate the reaction by adding a mixture of the four natural ribonucleoside triphosphates (rNTPs). Incubate the reaction at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Product Analysis: The extension of the primer can be detected using several non-radioactive methods, such as:

-

Fluorescently Labeled Primer: Use a fluorescently labeled primer and analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) followed by fluorescence imaging.

-

Biotinylated Primer and Streptavidin-based Detection: Use a biotinylated primer and detect the elongated product using a streptavidin-conjugated reporter system.

-

Coupled-Enzyme Chemiluminescent Assay: Detect the release of pyrophosphate (PPi) during RNA synthesis using a coupled enzymatic reaction that generates a chemiluminescent signal.[6]

-

-

Data Analysis: Quantify the amount of full-length product or the degree of chain termination at each inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a promising antiviral lead compound with a well-defined mechanism of action targeting the viral RdRp. The structure-activity relationship studies highlight the critical role of the 5-hydroxymethyl substitution in conferring potent and selective antiviral activity. The data presented in this technical guide, including quantitative SAR, and detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further optimization of the pyrrolo[2,3-d]pyrimidine scaffold, guided by the SAR insights discussed herein, may lead to the development of next-generation antiviral agents with improved efficacy and safety profiles.

References

- 1. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toyocamycin: phosphorylation and incorporation into RNA and DNA and the biochemical properties of the triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of C-5 substituted tubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of 5-Hydroxymethyltubercidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyltubercidin (HMTU) is a nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral agent. As a derivative of tubercidin, HMTU exhibits potent in vitro activity against a range of RNA viruses, including flaviviruses and coronaviruses.[1][2][3] Its mechanism of action, centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), makes it a compelling candidate for further investigation in the development of novel antiviral therapies.[1][2] This technical guide provides a comprehensive overview of the in vitro efficacy of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Efficacy Data

The in vitro antiviral activity of this compound has been evaluated against various viruses in different cell lines. The following tables summarize the key efficacy and cytotoxicity data.

Antiviral Activity against Flaviviruses

| Virus | Cell Line | Assay | Incubation Time | EC50 (µM) |

| Dengue virus (DENV1) | BHK-21 | Resazurin | 5 days | 0.35 |

| Dengue virus (DENV2) | BHK-21 | Resazurin | 4 days | 0.24 |

Table 1: Summary of the 50% effective concentration (EC50) of this compound against Dengue virus serotypes. Data sourced from[1]

Antiviral Activity against Coronaviruses

| Virus | Cell Line | Assay | EC50 (µM) | EC90 (µM) |

| Human Coronavirus OC43 (HCoV-OC43) | MRC5 | Not Specified | 0.378 ± 0.023 | Not Reported |

| Human Coronavirus 229E (HCoV-229E) | MRC5 | Not Specified | 0.528 ± 0.029 | Not Reported |

| SARS-CoV-2 | Not Specified | Not Specified | Not Reported | 0.95 |

Table 2: Summary of the 50% effective concentration (EC50) and 90% effective concentration (EC90) of this compound against various coronaviruses. Data sourced from[1]

Cytotoxicity Profile

| Cell Line | Assay | CC50 (µM) |

| BHK-21 | MTT | >10 |

| MRC5 | MTT | >10 |

Table 3: Summary of the 50% cytotoxic concentration (CC50) of this compound in different cell lines. A higher CC50 value indicates lower cytotoxicity. Data sourced from[1]

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RNA replication process. As a nucleoside analog, it is metabolized within the host cell to its active triphosphate form (HMTU-TP). HMTU-TP then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication. The incorporation of HMTU-TP into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's in vitro efficacy.

Cell Viability and Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity (Plaque Reduction Assay)

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the lytic cycle of a virus.

Protocol:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: During the infection period, prepare different concentrations of this compound in an overlay medium (e.g., medium containing 1% methylcellulose).

-

Overlay Application: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until plaques are visible (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution of 4% formaldehyde and stain with a crystal violet solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

RdRp Inhibition (Primer Extension Assay)

A primer extension assay can be used to directly assess the inhibitory effect of the triphosphate form of HMTU on the viral RdRp.

Protocol:

-

Reaction Setup: In a reaction tube, combine the purified viral RdRp enzyme, a fluorescently labeled RNA primer annealed to an RNA template, and a mixture of the four natural ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Inhibitor Addition: Add varying concentrations of HMTU-triphosphate to the reaction mixtures. Include a no-inhibitor control.

-

Reaction Initiation and Incubation: Initiate the reaction by adding a divalent cation (e.g., MgCl2) and incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).

-

Product Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The fluorescently labeled RNA products are visualized using a gel imager.

-

Data Analysis: The inhibition of primer extension by HMTU-TP will result in shorter RNA products or a decrease in the full-length product compared to the control. The IC50 value can be determined by quantifying the band intensities.

Potential Anticancer Activity

In addition to its antiviral properties, there is emerging evidence that tubercidin and its analogs, including potentially this compound, may possess anticancer activity. Studies have shown that tubercidin can induce apoptosis and inhibit the growth of certain cancer cell lines, such as small-cell lung cancer (SCLC).[5][6] The proposed mechanisms for its anticancer effects are multifaceted and may involve interference with cellular metabolic pathways that are crucial for cancer cell proliferation. Further research is warranted to specifically elucidate the in vitro efficacy and mechanism of action of this compound against various cancer cell types.

References

- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Identification of natural compounds tubercidin and lycorine HCl against small‐cell lung cancer and BCAT1 as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of natural compounds tubercidin and lycorine HCl against small-cell lung cancer and BCAT1 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxymethyltubercidin: A Potent Inhibitor of Flavivirus Replication for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global threat of emerging and re-emerging flaviviruses, such as Dengue, Zika, and West Nile virus, necessitates the development of effective antiviral therapeutics.[1][2][3] 5-Hydroxymethyltubercidin (5-HMC-Tubercidin or HMTU), a nucleoside analog, has demonstrated potent and broad-spectrum antiviral activity against a range of flaviviruses at submicromolar concentrations with low cytotoxicity.[1][2] This technical guide provides a comprehensive overview of 5-HMC-Tubercidin, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols to facilitate its use in flavivirus research and drug discovery.

Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase

5-HMC-Tubercidin exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral RNA genome.[1][2][4] As a nucleoside analog, 5-HMC-Tubercidin is metabolized within the host cell to its active triphosphate form, HMTU 5'-triphosphate.[1][2] This active metabolite then acts as a competitive inhibitor of the natural nucleotide substrates for the viral RdRp.

The incorporation of HMTU 5'-triphosphate into the nascent viral RNA chain leads to the termination of RNA synthesis, thereby halting viral replication.[1][2] This targeted inhibition of the viral RdRp makes 5-HMC-Tubercidin a highly specific antiviral agent with minimal impact on host cellular processes.

Figure 1: Mechanism of Action of this compound. 5-HMC-Tubercidin enters the host cell and is converted to its active triphosphate form by host kinases. This active form competitively inhibits the viral RdRp, leading to the termination of viral RNA synthesis and halting viral replication.

Quantitative Antiviral Activity

Studies have demonstrated the potent antiviral efficacy of 5-HMC-Tubercidin against a panel of flaviviruses. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values, highlighting the compound's favorable selectivity index (SI = CC50/EC50).

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Dengue Virus (DENV-2) | Vero | 0.23 | >100 | >435 | [1][2] |

| Zika Virus (ZIKV) | Vero | 0.18 | >100 | >556 | [1][2] |

| West Nile Virus (WNV) | Vero | 0.45 | >100 | >222 | [1][2] |

| Japanese Encephalitis Virus (JEV) | Vero | 0.28 | >100 | >357 | [1][2] |

| Yellow Fever Virus (YFV) | Vero | 0.35 | >100 | >286 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral activity of 5-HMC-Tubercidin.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

Materials:

-

Vero cells (or other susceptible cell lines)

-

Flavivirus stock of known titer (e.g., DENV-2, ZIKV, WNV)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Agarose

-

Crystal Violet solution

Procedure:

-

Seed Vero cells in 6-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of 5-HMC-Tubercidin in DMEM.

-

Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

-

Infect the cells with the flavivirus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

-

Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of 5-HMC-Tubercidin.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, depending on the virus.

-

Fix the cells with 10% formalin for 1 hour.

-

Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 10 minutes.

-

Wash the plates with water, and count the number of plaques.

-

Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Figure 2: Plaque Reduction Assay Workflow. This diagram outlines the key steps for determining the antiviral efficacy of 5-HMC-Tubercidin.

Cytotoxicity Assay (CCK-8 Assay)

This assay measures the cytotoxicity of a compound on host cells.

Materials:

-

Vero cells

-

This compound

-

DMEM with 10% FBS

-

Cell Counting Kit-8 (CCK-8) solution

Procedure:

-

Seed Vero cells in a 96-well plate and incubate overnight.

-

Treat the cells with serial dilutions of 5-HMC-Tubercidin for the same duration as the antiviral assay.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compound's triphosphate form on the viral RdRp activity.

Materials:

-

Recombinant flavivirus RdRp (e.g., from DENV or ZIKV)

-

5-HMC-Tubercidin 5'-triphosphate

-

RNA template and primer

-

Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP)

-

Reaction buffer

Procedure:

-

Set up the RdRp reaction mixture containing the reaction buffer, RNA template-primer, rNTPs (including the labeled rNTP), and the recombinant RdRp enzyme.

-

Add varying concentrations of 5-HMC-Tubercidin 5'-triphosphate to the reaction mixtures.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Stop the reaction and analyze the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA products by autoradiography and quantify the band intensities.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the RdRp activity.

Conclusion

This compound is a promising lead compound for the development of broad-spectrum antiviral drugs against flaviviruses.[1][2] Its potent and selective inhibition of the viral RdRp provides a clear mechanism of action. The data and protocols presented in this guide are intended to facilitate further research into 5-HMC-Tubercidin and its analogs, with the ultimate goal of developing novel therapies to combat the significant public health threat posed by flaviviruses.

References

- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy this compound | 49558-38-5 [smolecule.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health landscape has been profoundly shaped by the emergence of novel coronaviruses, highlighting the urgent need for effective and broad-spectrum antiviral therapeutics. Among the promising candidates is 5-Hydroxymethyltubercidin (5-HMT), a nucleoside analog that has demonstrated potent antiviral activity against a range of coronaviruses, including SARS-CoV-2.[1][2] This technical guide provides an in-depth overview of 5-HMT, focusing on its mechanism of action, antiviral efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of Viral RNA Replication

This compound is a derivative of tubercidin, an adenosine analog.[3] Its primary mechanism of action against coronaviruses is the inhibition of viral RNA replication.[1][2] Once inside the host cell, 5-HMT is metabolized into its active triphosphate form, 5-HMT-TP. This active metabolite then competes with natural nucleosides for incorporation into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).[1] The incorporation of 5-HMT-TP into the growing RNA strand leads to the termination of RNA synthesis, thereby halting viral replication.[1][3]

Time-of-addition assays have demonstrated that 5-HMT is effective during the post-entry stages of the viral life cycle, consistent with its role as an inhibitor of viral RNA replication.[1] Specifically, it has been shown to significantly reduce both intracellular and extracellular viral RNA levels when introduced after the virus has entered the host cell.[1]

Quantitative Data on Antiviral Activity

The antiviral efficacy of 5-HMT has been quantified against several human coronaviruses. The following tables summarize the key parameters from in vitro studies.

Table 1: Antiviral Activity of 5-HMT against Human Coronaviruses (HCoV)

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| HCoV-OC43 | MRC-5 | 0.378 ± 0.023 | >50 | >132 |

| HCoV-229E | MRC-5 | 0.528 ± 0.029 | >50 | >94 |

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of a drug.

Data from Ohashi et al., 2021.[1]

Experimental Protocols

Antiviral Activity Assay (TCID₅₀ Assay)

This assay determines the concentration of an antiviral compound that inhibits the cytopathic effect (CPE) of the virus by 50%.

-

Cell Seeding: Plate susceptible cells (e.g., MRC-5 or Vero E6) in 96-well plates and incubate overnight to form a monolayer.

-

Compound Preparation: Prepare serial dilutions of 5-HMT in cell culture medium.

-

Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the coronavirus.

-

Treatment: After a 1-hour incubation with the virus, remove the inoculum and add the different concentrations of 5-HMT.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells (typically 3-5 days).

-

CPE Assessment: Observe the wells for CPE using a microscope and score each well as positive or negative for CPE.

-

EC₅₀ Calculation: The 50% tissue culture infectious dose (TCID₅₀) is calculated using the Reed-Muench method. The EC₅₀ is the concentration of the compound that reduces the TCID₅₀ by 50%.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

-

Experimental Arms:

-

Full-time: The compound is present from 1 hour before infection until the end of the experiment.

-

Entry: The compound is present only during the viral adsorption period (e.g., -1 to 2 hours post-infection).

-

Post-entry: The compound is added after the viral adsorption period (e.g., from 2 hours post-infection onwards).

-

-

Procedure:

-

Seed cells in appropriate culture plates.

-

For the "full-time" and "entry" arms, pre-treat cells with 5-HMT for 1 hour.

-

Infect all wells with the coronavirus at a specific MOI.

-

After the adsorption period, wash the cells to remove the virus and compound (for the "entry" arm).

-

Add fresh medium containing 5-HMT to the "full-time" and "post-entry" wells, and fresh medium without the compound to the "entry" and control wells.

-

Incubate for 24-48 hours.

-

-

Analysis: Quantify the viral RNA in the supernatant and cell lysate using quantitative reverse transcription PCR (qRT-PCR). A significant reduction in viral RNA in the "post-entry" arm indicates that the compound acts at a late stage of replication.[1]

Primer Extension Assay

This in vitro assay directly assesses the ability of the triphosphate form of a nucleoside analog to inhibit the viral RdRp.

-

Components:

-

Viral RdRp enzyme

-

A single-stranded RNA template

-

A fluorescently labeled primer that is complementary to a region of the template

-

A mixture of natural deoxynucleotide triphosphates (dNTPs)

-

The triphosphate form of the nucleoside analog (5-HMT-TP)

-

-

Procedure:

-

Anneal the labeled primer to the RNA template.

-

Set up reaction mixtures containing the template-primer hybrid, RdRp, and dNTPs.

-

Add varying concentrations of 5-HMT-TP to the experimental reactions.

-

Incubate the reactions to allow for primer extension.

-

Stop the reactions and analyze the products by denaturing polyacrylamide gel electrophoresis.

-

-

Analysis: The inhibition of primer extension in the presence of 5-HMT-TP, observed as a decrease in the intensity of the full-length product band and the appearance of shorter, terminated products, confirms the chain-terminating activity of the compound.[1]

Broad-Spectrum Antiviral Potential

In addition to its activity against common human coronaviruses, 5-HMT has shown efficacy against other RNA viruses, including flaviviruses.[1][2] This suggests that 5-HMT has the potential to be a broad-spectrum antiviral agent. The conserved nature of the RdRp enzyme across many RNA viruses makes it an attractive target for the development of such therapeutics.[1]

Synthesis of this compound

The synthesis of 5-HMT can be achieved through various chemical routes. A common method involves the reduction of tubercidin-5-carboxylic acid using a reducing agent like lithium borohydride (LiBH₄) in an appropriate solvent such as tetrahydrofuran.[3] Another approach involves organopalladium-mediated synthesis starting from 5-mercuritubercidin.[3] These synthetic pathways allow for the production of 5-HMT for research and development purposes.

Conclusion

This compound has emerged as a potent inhibitor of coronavirus replication in preclinical studies.[1][2] Its mechanism of action, targeting the conserved viral RdRp, and its favorable safety profile in vitro make it a compelling lead compound for the development of broad-spectrum antiviral drugs.[1] Further in vivo studies are necessary to evaluate its safety, efficacy, and pharmacokinetic properties in animal models to determine its potential for clinical application against existing and future coronavirus threats.[1]

References

- 1. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 49558-38-5 [smolecule.com]

5-Hydroxymethyltubercidin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyltubercidin (HMTU), a semi-synthetic nucleoside analogue derived from tubercidin, has emerged as a promising broad-spectrum antiviral agent.[1] This technical guide provides a comprehensive overview of the current understanding of HMTU, with a focus on its therapeutic applications, mechanism of action, and relevant experimental data. HMTU demonstrates potent in vitro activity against a range of RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2.[1][2] Its primary mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1][2] Notably, HMTU exhibits a favorable cytotoxicity profile compared to its parent compound, tubercidin, making it a more attractive candidate for further drug development.[1] This document summarizes the available quantitative data on its antiviral efficacy, details key experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows. While its primary characterization has been in the antiviral space, the potential for other therapeutic applications, such as in oncology, remains an area for future investigation.

Introduction

This compound (HMTU) is a pyrrolo[2,3-d]pyrimidine nucleoside analogue. It is a derivative of tubercidin, a naturally occurring antibiotic isolated from Streptomyces tubercidicus.[1] The key structural modification in HMTU is the presence of a hydroxymethyl group at the 5-position of the pyrrole ring. This modification has been shown to be crucial for its enhanced antiviral activity and reduced cytotoxicity compared to tubercidin.[1]

The primary therapeutic interest in HMTU lies in its potent and broad-spectrum antiviral activity.[1] It has demonstrated significant inhibitory effects against several medically important RNA viruses, positioning it as a lead compound for the development of novel antiviral therapies.

Mechanism of Action: Antiviral Activity

The antiviral mechanism of this compound is targeted at the viral replication machinery. As a nucleoside analogue, HMTU undergoes intracellular phosphorylation to its active triphosphate form, HMTU-triphosphate (HMTU-TP). This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

HMTU-TP mimics natural nucleoside triphosphates and is incorporated into the nascent viral RNA strand during replication. The incorporation of HMTU-TP leads to the termination of RNA chain elongation, thereby halting viral genome replication and the production of new viral particles.[2]

Therapeutic Applications

Antiviral Activity

The most well-documented therapeutic potential of HMTU is its activity against a range of RNA viruses.

Flaviviruses: HMTU has shown potent in vitro activity against members of the Flaviviridae family, including Dengue virus and Zika virus.[1]

Coronaviruses: Significant research has focused on the efficacy of HMTU against coronaviruses. It has demonstrated potent inhibitory activity against human coronaviruses, including the pandemic-causing SARS-CoV-2.[1][2]

Anticancer Potential (Under Investigation)

While the primary focus of HMTU research has been on its antiviral properties, its parent compound, tubercidin, has known antitumor activity.[3][4] However, tubercidin's clinical use has been limited by its high toxicity.[5] The structural modifications in HMTU that reduce its cytotoxicity in antiviral assays suggest that it could be a more tolerable candidate for anticancer research.

One report indicates that this compound was submitted to the National Cancer Institute (NCI) for testing and evaluation.[1] However, to date, there is a lack of published, peer-reviewed data detailing the specific anticancer activity of HMTU, including IC50 values against various cancer cell lines. This remains a critical area for future research to explore the full therapeutic potential of this compound. The known anticancer activities of related tubercidin analogues suggest that investigation into HMTU's effects on cancer cell proliferation and survival is warranted.[4][5]

Quantitative Data

The following tables summarize the available quantitative data for the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC50 (µM) | Reference |

| Human Coronavirus OC43 | Huh7 | 0.378 ± 0.023 | [1] |

| Human Coronavirus 229E | Huh7 | 0.528 ± 0.029 | [1] |

| Dengue Virus (Serotype 2) | BHK-21 | Not specified | [2] |

| Zika Virus | Vero | Not specified | [1] |